(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
Overview
Description
(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit various pharmacological properties such as antiviral, antioxidant, and antimicrobial activities .
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets, leading to changes that result in their observed pharmacological effects .
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Thieno[2,3-d]pyrimidines have been reported to exhibit various pharmacological effects .
Biochemical Analysis
Biochemical Properties
(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation. By modulating cell signaling pathways, such as the MAPK/ERK pathway, this compound can alter gene expression and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis, thereby reducing tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under physiological conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to plasma proteins, which facilitate its distribution throughout the body . The compound’s localization and accumulation can be influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with suitable reagents to form the thieno[2,3-d]pyrimidine core . The reaction conditions often include the use of bases or acids as catalysts, and the process may be accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups or the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its derivatives are explored for use in organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
- 2-(5-(4-Ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
- 2-(5-(4-Bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propionic acid
Uniqueness
What sets (2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three methyl groups and an acetic acid moiety provides unique steric and electronic properties that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
2-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-5-6(2)17-10-9(5)11(16)13(4-8(14)15)7(3)12-10/h4H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPMSABUFXSOTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176858 | |
Record name | 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878657-12-6 | |
Record name | 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=878657-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidine-3(4H)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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